5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline
Description
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is a substituted aniline derivative featuring a bromine atom at the 5-position of the benzene ring and a 2-(pyrrolidin-1-yl)ethoxy group at the 2-position. This structure is commonly explored in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological or oncological pathways due to the pyrrolidine ring’s prevalence in CNS-active drugs .
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
5-bromo-2-(2-pyrrolidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H17BrN2O/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 |
InChI Key |
ZXVUYQAOQGWZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-nitroaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Etherification: The resulting 5-bromo-2-aminoaniline is then reacted with 2-(pyrrolidin-1-yl)ethanol in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects. The compound has been studied for its potential in developing treatments for various diseases, including cancer and infections.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 25.0 |
These findings suggest that 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline could be a lead compound for anticancer drug development.
Material Science
The compound is also explored for its potential in developing novel materials with specific electronic or optical properties. Its unique structure may contribute to enhanced performance in applications such as organic electronics and sensors.
Biological Studies
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline acts as a probe in biological assays to study enzyme interactions and cellular pathways. It has shown promise in modulating enzyme activity, which is critical for understanding various biological processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against several bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline | E. coli | 15–60 µM |
| S. aureus | 60–100 µM |
These results highlight the compound's potential as an antimicrobial agent.
Industrial Applications
In industrial settings, 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is utilized in the synthesis of dyes, pigments, and other chemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile intermediate in organic synthesis.
Chemical Reactions Analysis
The compound can participate in several reactions:
- Oxidation : Can yield quinones using oxidizing agents like potassium permanganate.
- Reduction : Can be reduced to modify functional groups using agents such as lithium aluminum hydride.
- Substitution : The bromine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards specific biological targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the aniline backbone but differ in substituents, providing insights into structure-activity relationships (SAR):
Structural and Physicochemical Differences
- Pyrrolidine vs. Piperidine : The replacement of pyrrolidine (5-membered ring) with piperidine (6-membered) increases molecular weight by ~14 g/mol. Piperidine’s larger ring may enhance lipophilicity and alter binding kinetics in biological systems due to steric effects .
- Pyrrolidine vs. Dimethylamino: The dimethylamino derivative lacks a cyclic structure, reducing steric hindrance and increasing polarity. Its lower molecular weight (259.14 vs. 285.18) suggests improved solubility in polar solvents, which could influence pharmacokinetics .
- Positional Isomerism (4-Bromo vs. 5-Bromo): The 4-bromo analog () shares the same molecular formula but exhibits distinct electronic properties.
Biological Activity
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline features a bromine atom at the 5-position of an aniline ring, an ethoxy group, and a pyrrolidine moiety. This unique combination of functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing pyrrolidine structures can effectively inhibit various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline | E. coli | 15–60 µM |
| 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline | S. aureus | 60–100 µM |
| Standard Drug (Ciprofloxacin) | E. coli | < 10 µM |
The MIC values suggest that while the compound shows promise against E. coli, its efficacy against S. aureus is comparatively lower .
Anticancer Activity
The anticancer potential of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline has been explored through various in vitro assays. It has been reported to exhibit cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 20.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 25.0 |
These results indicate that the compound could serve as a lead in developing new anticancer therapies.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It has shown the ability to inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses.
| Compound | COX Inhibition IC50 (µM) | Comparison with Celecoxib (IC50) |
|---|---|---|
| 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline | 0.04 ± 0.02 | Comparable |
| Celecoxib | 0.04 ± 0.01 | - |
The IC50 values suggest that this compound is as effective as celecoxib, a standard anti-inflammatory drug, indicating its potential for therapeutic applications in treating inflammatory diseases .
The mechanism by which 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline exerts its biological effects involves interactions with various biological targets:
- Binding to Receptors : The pyrrolidine moiety may facilitate binding to specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound's structure allows it to inhibit key enzymes such as COX, which are crucial in inflammation and pain pathways.
- Disruption of Protein Interactions : It may interfere with protein-protein interactions essential for cancer cell proliferation and survival .
Case Studies
Several studies have highlighted the efficacy of compounds related to 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline:
- Study on Antimicrobial Properties : A study demonstrated that derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to existing antibiotics .
- Anticancer Evaluation : Research involving multiple cancer cell lines indicated significant cytotoxicity, suggesting further investigation into its use as an anticancer agent is warranted .
- Inflammation Model Studies : In vivo studies showed that compounds with similar structures effectively reduced inflammation in animal models, supporting their potential use in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
